Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated pyrazolo[1,5-a]pyrimidine core. Key structural attributes include:
- Position 5: A 4-fluorophenyl group, contributing electron-withdrawing effects and moderate lipophilicity.
- Position 7: A trifluoromethyl (-CF₃) group, enhancing metabolic stability and electronegativity.
- The tetrahydropyrimidine ring introduces conformational flexibility, which may influence binding interactions in biological systems .
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O2/c1-2-25-15(24)12-8-14-21-11(9-3-5-10(17)6-4-9)7-13(16(18,19)20)23(14)22-12/h3-6,8,11,13,21H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKMWSUSMCPJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 863186-47-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₅F₄N₃O₂
- Molecular Weight : 357.30 g/mol
- CAS Number : 863186-47-4
- MDL Number : MFCD04967321
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
This compound exhibits various mechanisms of action:
- Anticancer Activity : The compound has shown potential as an anticancer agent. It operates by inhibiting key signaling pathways involved in cancer cell proliferation and survival. Notably, it has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer), demonstrating significant cytotoxicity with IC50 values ranging from 0.3 to 24 µM .
- Inhibition of Kinases : The structural similarity of the compound to tyrosine kinase inhibitors suggests that it may act as a dual inhibitor of EGFR and VGFR2 kinases. This inhibition leads to reduced tumor growth and increased apoptosis in treated cells .
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity, although specific mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study assessing the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives, this compound was highlighted for its effectiveness in inhibiting tumor growth in MCF-7 models. The compound not only reduced cell viability but also induced significant apoptosis and inhibited cell migration .
Scientific Research Applications
Biological Activities
The compound exhibits various mechanisms of action that make it valuable for research:
-
Anticancer Activity :
- The compound has demonstrated potential as an anticancer agent by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
- It has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer), showing significant cytotoxicity with IC50 values ranging from 0.3 to 24 µM .
- Inhibition of Kinases :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Range (µM) | Reference |
|---|---|---|---|
| Anticancer | EGFR WT, EGFR T790M | 0.3 - 24 | |
| Anticancer | VGFR2 | 7.60 | |
| Cytotoxicity | MCF-7 (breast cancer) | Variable | |
| Cytotoxicity | HCT116 (colon cancer) | Variable | |
| Cytotoxicity | HePG-2 (liver cancer) | Variable |
Case Study 1: Anticancer Efficacy
In a recent study assessing the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, this compound was highlighted for its effectiveness in inhibiting tumor growth in MCF-7 models. The study indicated that the compound not only reduced cell viability but also induced significant apoptosis and inhibited cell migration .
Case Study 2: Kinase Inhibition
Research has shown that the compound acts on multiple kinase pathways, which are critical for tumor progression. In vitro assays demonstrated its ability to inhibit both EGFR and VGFR2 kinases effectively, suggesting potential use in targeted cancer therapies .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at Position 5 and 7
Table 1: Substituent Effects on Key Properties
Stereochemical and Conformational Considerations
- Stereoisomerism : Ethyl (5R,7S)-5,7-dimethyl derivatives exhibit distinct biological activities compared to anti-isomers due to spatial orientation . The target compound’s 4-fluorophenyl and -CF₃ groups likely impose steric constraints, favoring specific receptor interactions.
- Tetrahydropyrimidine Conformation : Flattened envelope conformations (observed in tetrazolo analogs ) may enhance binding to planar active sites, whereas saturated rings improve metabolic resistance.
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects: The -CF₃ group at position 7 strongly polarizes the pyrimidine ring, enhancing electrophilic character.
- Lipophilicity : Chloro- and bromophenyl substituents increase logP values, favoring membrane permeability but risking off-target interactions.
- Solubility: Ethyl carboxylate esters (e.g., target compound ) improve aqueous solubility compared to non-esterified analogs .
Pharmacological Potential
- Sodium Channel Blocking : Tetrazolo[1,5-a]pyrimidine derivatives (e.g., compound in ) show late sodium channel inhibition, suggesting the target compound may share similar mechanisms.
- Antimicrobial Activity : Pyrazolo-pyrimidine carboxylates with fluorinated aryl groups (e.g., ) demonstrate efficacy against pathogens like Staphylococcus aureus.
Metabolic Stability
- The -CF₃ group and fluorinated aryl rings resist oxidative degradation, extending half-life compared to non-fluorinated analogs .
Preparation Methods
Key methodologies include:
- Cyclization of 3-aminopyrazoles with β-dicarbonyl compounds under acid catalysis or microwave irradiation.
- Condensation of 5-amino-3-arylpyrazoles with aldehydes or activated methylene compounds.
- Use of microwave-assisted cyclization to enhance regioselectivity and reaction efficiency.
Specific Preparation Methods
Cyclization of 3-Aminopyrazoles with β-Dicarbonyl Compounds
This approach involves reacting 3-aminopyrazoles with β-dicarbonyl compounds such as ethyl acetoacetate or its derivatives in the presence of acids like sulfuric acid or acetic acid. The reaction typically proceeds under reflux or microwave conditions, leading to the formation of the tetrahydropyrazolopyrimidine core.
- Solvent: Acetic acid or ethanol
- Catalyst: Sulfuric acid or acetic acid
- Temperature: Reflux (~80°C) or microwave irradiation (~120°C)
- Duration: 1–6 hours depending on the method
- High yield (87–95%) of the target compound
- Regioselective formation of the 4,5,6,7-tetrahydro derivative
Microwave-Assisted Cyclization of Pyrazoles with Aromatic Aldehydes
In this method, 5-amino-3-arylpyrazoles are reacted with aromatic aldehydes bearing fluorine substituents, such as 4-fluorobenzaldehyde, under microwave irradiation. This process enhances regioselectivity, favoring the formation of 7-substituted derivatives.
- Solvent: Ethanol or acetic acid
- Microwave power: 100–150 W
- Temperature: 120°C
- Time: 20–30 minutes
- Condensation of amino groups with aldehydes
- Intramolecular cyclization facilitated by microwave energy
- Short reaction times
- High regioselectivity towards 7-substituted products
Use of β-Dicarbonyl Derivatives with Substituted Pyrazoles
Portilla et al. (2012) demonstrated that reacting 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone yields cyclopentapyrazolo[1,5-a]pyrimidines with regioselectivity influenced by the nature of the β-dicarbonyl.
- Solvent: Ethanol or acetic acid
- Conditions: Reflux or microwave irradiation
- Yield: Up to 95%
Catalytic Hydrogenation and Regioselective Reduction
Further modifications involve catalytic hydrogenation to reduce double bonds or modify the heterocyclic core, often using palladium or platinum catalysts under hydrogen atmosphere, to obtain the tetrahydro derivatives with specific substitution patterns.
Data Tables Summarizing Synthetic Routes
| Method | Precursors | Conditions | Yield | Key Features |
|---|---|---|---|---|
| Cyclization of 3-aminopyrazoles with β-dicarbonyls | 3-Aminopyrazoles + ethyl acetoacetate derivatives | Reflux or microwave, acid catalysis | 87–95% | High yield, regioselectivity, simple setup |
| Microwave-assisted condensation | 5-Amino-3-arylpyrazoles + aromatic aldehydes | Microwave, ethanol/acetic acid | 20–30 min, 120°C | Short reaction time, regioselectivity |
| Cyclization with cyclic β-dicarbonyls | Pyrazoles + cyclic β-dicarbonyls | Reflux or microwave | Up to 95% | Regioselective, high yield |
| Catalytic hydrogenation | Unsaturated heterocycles | Hydrogen, Pd/C | Variable | Selective reduction to tetrahydro derivatives |
Research Findings and Innovations
Recent advances highlight the importance of microwave irradiation in controlling regioselectivity, reducing reaction times, and improving yields. For instance, the regioselective formation of 7-aminopyrazolo[1,5-a]pyrimidines over 5-aminomers is facilitated by microwave conditions, as demonstrated in studies focusing on substituted cinnamoyl derivatives and aromatic aldehydes bearing fluoro groups.
Furthermore, the use of β-dicarbonyl compounds with specific substituents allows for fine-tuning of the electronic properties of the final heterocycle, enabling the synthesis of derivatives with potential biological activity, such as kinase inhibition.
Notes on Synthesis Optimization
- Choice of solvent: Acetic acid and ethanol are preferred for their ability to facilitate cyclization and solubilize reactants.
- Microwave irradiation: Significantly enhances regioselectivity and reduces reaction times.
- Temperature control: Critical for avoiding side reactions and obtaining high purity products.
- Substituent effects: Electron-withdrawing groups like fluorine and trifluoromethyl influence the reactivity and regioselectivity during cyclization.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reagents/conditions are required?
The compound is typically synthesized via a three-component cyclocondensation reaction. A representative method involves refluxing ethyl 4,4,4-trifluoro-3-oxobutanoate (0.01 mol), 4-fluorobenzaldehyde (0.01 mol), and 5-aminopyrazole (0.01 mol) in ethanol with catalytic HCl for 12 hours. Post-reaction, the solvent is removed under reduced pressure, and the crude product is purified via recrystallization from ethanol. This method yields crystals suitable for X-ray diffraction studies .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Essential techniques include:
- 1H/13C NMR : To verify substituent positions (e.g., trifluoromethyl, fluorophenyl) and hydrogen environments.
- X-ray crystallography : To confirm the flattened envelope conformation of the tetrahydropyrimidine ring and dihedral angles between aromatic planes (e.g., 89.53° in related analogs) .
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
Q. How can purity and stability be optimized during synthesis?
Purification via recrystallization (ethanol or benzene) ensures high purity (>95%). Stability is maintained by storing the compound in inert atmospheres (e.g., N₂) at low temperatures (−20°C), as trifluoromethyl and fluorophenyl groups may hydrolyze under prolonged exposure to moisture or light .
Q. What are common byproducts or impurities observed during synthesis?
Byproducts may include uncyclized intermediates (e.g., open-chain enaminones) or regioisomers due to competing reaction pathways. These are minimized by optimizing reaction time (8–12 hours) and using stoichiometric excess of aldehydes .
Q. How is the compound typically characterized for solubility and formulation in biological assays?
Solubility is assessed in DMSO or ethanol (common solvents for in vitro assays). For in vivo studies, formulations may use PEG-400 or cyclodextrin-based carriers to enhance bioavailability .
Advanced Research Questions
Q. What structural insights can be derived from X-ray crystallography, and how do they inform bioactivity?
X-ray analysis reveals a flattened envelope conformation of the tetrahydropyrimidine ring (Cremer-Pople puckering parameters: Q = 0.125 Å, θ = 109.7°). The near-perpendicular arrangement of aromatic planes (89.53°) suggests limited π-π stacking but favors intermolecular N–H⋯N hydrogen bonding, which may influence crystal packing and ligand-receptor interactions .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound for therapeutic applications?
SAR studies focus on modifying:
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity.
- Fluorophenyl substituent : Improves target binding via halogen bonding.
- Ethyl carboxylate : Modulates solubility and pharmacokinetics. Bioisosteric replacements (e.g., tetrazolo for pyrazolo cores) are explored to balance potency and toxicity .
Q. What methodologies are used to evaluate its inhibitory activity against enzymes like kinases or viral targets?
- Enzyme inhibition assays : Measure IC₅₀ values using purified enzymes (e.g., hepatitis B virus surface antigen secretion inhibition assays).
- Cellular assays : Test cytotoxicity (MTT assay) and antiviral activity in infected cell lines.
- Molecular docking : Predict binding modes to targets like sodium channels or KDR kinase using software (e.g., AutoDock Vina) .
Q. How do electronic effects of fluorine substituents influence reactivity and binding affinity?
The 4-fluorophenyl group’s electron-withdrawing nature enhances electrophilic character at the pyrimidine ring, facilitating nucleophilic attack in covalent inhibitor designs. Fluorine’s van der Waals radius also complements hydrophobic pockets in enzyme active sites .
Q. What strategies mitigate metabolic instability in preclinical studies?
- Deuterium incorporation : Stabilizes labile C–H bonds.
- Prodrug design : Ethyl ester hydrolysis to carboxylic acid improves water solubility.
- CYP450 inhibition assays : Identify metabolic hotspots for targeted modification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
